A Technical History of the Discovery, Isolation, and First Total Synthesis of Equilenin
A Technical History of the Discovery, Isolation, and First Total Synthesis of Equilenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the seminal work that led to the identification and synthesis of Equilenin (estra-1,3,5(10),6,8-pentaen-3-ol-17-one), a significant molecule in the history of steroid chemistry. We provide an in-depth look at the original isolation methods from natural sources and the landmark first total synthesis, including experimental protocols, quantitative data, and workflow diagrams to illuminate the processes.
Discovery and Isolation from a Natural Source
Equilenin was first discovered and isolated in 1932 by French researchers A. Girard and G. Sandulesco.[1] This discovery was part of a broader scientific effort in the early 20th century to identify and characterize steroidal hormones, which began with the isolation of estrone from the urine of pregnant women in 1929 by Adolf Butenandt and, independently, by Edward Doisy.[2][3]
The primary source for the isolation of Equilenin was the urine of pregnant mares, which was found to contain significantly high concentrations of estrogenic compounds.[2][4] Early studies of pregnant mare urine identified estrone and equilin as the main estrogenic components, with Equilenin being a minor but significant constituent.[5] The isolation of these hormones was a formidable challenge, often requiring the processing of thousands of liters of urine to obtain mere milligrams of crystalline material. For context, Butenandt's initial isolation of 15 mg of the male hormone androsterone required processing 25,000 liters of urine.[1]
Isolation Methodology of the Era (Circa 1930s)
Experimental Protocol: Representative Urine Processing for Estrogen Isolation
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Acid Hydrolysis: The urine was first treated with a strong acid (e.g., hydrochloric acid) and heated. This step was crucial to hydrolyze the water-soluble estrogen conjugates (primarily sulfates and glucuronides) to their free, organic-soluble phenolic forms.[6]
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Solvent Extraction: The acidified urine was then subjected to liquid-liquid extraction with an immiscible organic solvent, such as benzene or toluene. The free estrogens would partition into the organic layer.
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Separation of Phenolic Fraction: The organic extract was washed with an aqueous solution of a weak base, like sodium bicarbonate, to remove acidic impurities. Subsequently, the phenolic estrogens were extracted from the organic solvent into an aqueous solution of a strong base, such as sodium hydroxide, forming their sodium phenate salts.
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Purification and Fractional Crystallization: The alkaline solution was then acidified to precipitate the crude phenolic steroid mixture. This mixture, containing estrone, equilin, and equilenin, was then painstakingly separated through repeated fractional crystallization from various solvents (e.g., ethanol, methanol). This separation was possible due to slight differences in the solubility of the different steroids.
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Girard's Reagent: A key innovation by A. Girard was the development of "Girard's Reagent T," a hydrazide that reacts specifically with ketones. This allowed for the selective separation of ketosteroids (like estrone, equilin, and equilenin) from non-ketonic alcoholic steroids, greatly improving the purity of the final isolates.
Landmark First Total Synthesis (Bachmann, Cole, and Wilds, 1940)
The first total synthesis of a complex natural product, Equilenin, was a landmark achievement in organic chemistry, accomplished by W. E. Bachmann, Wayne Cole, and A. L. Wilds at the University of Michigan in 1939-1940.[7][8] This accomplishment marked a pivotal moment, proving that complex steroid structures could be constructed in the laboratory from simple starting materials.[1][9]
The synthesis was a 20-step process starting from 1,6-Cleve's acid and proceeding through a key intermediate known as Butenand's ketone (the 7-methoxy analog of 1,2,3,4-tetrahydrophenanthren-1-one).[7] The overall strategy involved the sequential construction of the steroid's ring system.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the Bachmann synthesis.
| Parameter | Value | Source |
| Overall Yield | 2.7% | [7] |
| Number of Steps | 20 (from Cleve's acid) | [7] |
| Final Conversion Ratio | ~1 g Equilenin per 4 g Butenand's Ketone | [1] |
Experimental Workflow and Protocols
The synthesis relied on a series of now-classic organic reactions.[7] Below is a high-level overview of the synthetic sequence, followed by a diagram of the workflow.
Experimental Protocol: Key Stages of the Bachmann Synthesis of Equilenin
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Preparation of Butenand's Ketone: The synthesis began with the preparation of the tricyclic intermediate, 7-methoxy-1-keto-1,2,3,4-tetrahydrophenanthrene (Butenand's ketone), from 1,6-Cleve's acid.
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First Carbon Homologation (Reformatsky Reaction): The first of two required carbon atoms for the D-ring was added to the ketone via a Reformatsky reaction, followed by dehydration and reduction. This sequence added a carboxymethyl group.
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Second Carbon Homologation (Arndt-Eistert Reaction): The second carbon atom was introduced using the Arndt-Eistert reaction, a method for converting a carboxylic acid to its next higher homolog. This step extended the side chain, setting the stage for cyclization.
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D-Ring Formation (Dieckmann Condensation): The five-membered D-ring of the steroid was constructed via an intramolecular Dieckmann condensation of a diester intermediate. Bachmann's meticulous optimization of this step was critical to the synthesis's success.[10]
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Final Steps (Decarboxylation and Demethylation): The resulting β-keto ester was hydrolyzed and decarboxylated to yield the pentacyclic ketone. The final step involved the demethylation of the methoxy group on the A-ring to afford the natural product, Equilenin.
Visualization of Synthesis Workflow
Early Biological Activity and Significance
Equilenin, along with equilin, is an estrogen unique to equines. Early biological assays confirmed its estrogenic activity, though it is generally considered to be less potent than estrone or equilin.[11] The discovery and synthesis of Equilenin were not merely academic exercises; they were foundational to the development of hormone replacement therapy. The ability to source these compounds from pregnant mare urine led directly to the creation of Conjugated Equine Estrogens (CEE), first marketed as Premarin in the early 1940s.[4][10] This product, a mixture of several estrogens including Equilenin, became a cornerstone of menopause treatment for decades.
Logical Relationship of Discovery to Application
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Brief Account of the Discovery of the Fetal/Placental Unit for Estrogen Production in Equine and Human Pregnancies: Relation to Human Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6855704B2 - Process for isolating conjugated estrogens - Google Patents [patents.google.com]
- 4. NAERIC - North American Equine Ranching Council Foals PMU Foals Ranching America Ranchers and Canada Ranch Premarin [naeric.org]
- 5. madbarn.com [madbarn.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Equilenin - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. api.pageplace.de [api.pageplace.de]
- 10. nasonline.org [nasonline.org]
- 11. betlabs.com [betlabs.com]
